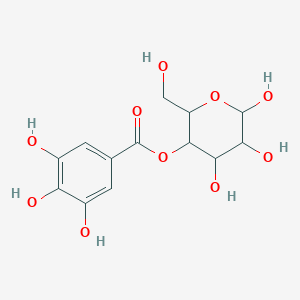

4-Glucosyl gallate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Glucosyl gallate is a naturally occurring tannin, specifically classified as a hydrolyzable tannin. It is a derivative of gallic acid and glucose, with the chemical formula C13H16O10. This compound is known for its astringent properties, which means it can cause the contraction of body tissues and is often used to reduce bleeding from minor abrasions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Glucosyl gallate can be synthesized through enzymatic glycosylation. One common method involves using cyclomaltodextrin-glucanotransferase to transfer α-glucosyl moieties from starch onto the hydroxyl group of gallic acid . The reaction conditions typically include a controlled pH and temperature to optimize the enzyme’s activity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of gallic acid from natural sources such as gallnuts, followed by enzymatic glycosylation. The process is scaled up using bioreactors to maintain the necessary conditions for enzyme activity and product yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Glucosyl gallate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive species that can further participate in polymerization reactions.

Reduction: The compound can be reduced to form simpler phenolic compounds.

Substitution: It can undergo esterification reactions where the hydroxyl groups are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Esterification reactions often use acid chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Quinones and polymerized tannins.

Reduction: Simpler phenolic compounds.

Substitution: Various esters depending on the substituent used.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that 4-glucosyl gallate exhibits significant antioxidant activity. The incorporation of a glucosyl moiety enhances the stability of the compound against oxidative stress, which is crucial for its application as a dietary supplement.

- Study Findings : A study demonstrated that glucosylated derivatives of EGCG, including this compound, showed improved radical scavenging abilities compared to non-glycosylated forms. The antioxidant capacity was assessed using various assays such as the ABTS and DPPH methods, revealing that glucosylation increases the efficacy of these compounds in neutralizing free radicals .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. It has shown promise in protecting neuronal cells from oxidative damage and apoptosis.

- Case Studies : In vitro studies have indicated that this compound can enhance cell viability in neuronal cell lines subjected to oxidative stress. For instance, experiments involving human neuroblastoma cells demonstrated that treatment with glucosylated EGCG derivatives led to a significant reduction in reactive oxygen species (ROS) levels and increased cell survival rates under stress conditions .

Cosmetic Applications

Due to its antioxidant properties and ability to enhance skin penetration, this compound is being investigated for use in cosmetic formulations aimed at skin brightening and anti-aging.

- Clinical Trials : Clinical studies have evaluated the effects of glucosylated EGCG on skin hyperpigmentation. Results indicated that formulations containing this compound improved skin tone by inhibiting melanogenesis pathways. Participants across various skin phototypes reported visible improvements in skin clarity and reduction in pigmentation spots .

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of 4-Glucosyl gallate involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. It also interacts with proteins and enzymes, modulating their activity. The compound targets various molecular pathways, including those involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gallic Acid: The parent compound of 4-Glucosyl gallate, known for its strong antioxidant properties.

Epigallocatechin Gallate: A similar compound found in green tea, known for its anticancer and antioxidant activities.

Ellagic Acid: Another hydrolyzable tannin with similar biological activities.

Uniqueness

This compound is unique due to its glycosylated structure, which enhances its water solubility and stability compared to its parent compound, gallic acid. This makes it more suitable for various industrial and medicinal applications .

Activité Biologique

4-Glucosyl gallate, a derivative of gallic acid, is gaining attention for its diverse biological activities. This compound belongs to the class of tannins and is recognized for its potential antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Synthesis

This compound is chemically characterized as [4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate. It can be synthesized through enzymatic glycosylation, primarily using cyclomaltodextrin-glucanotransferase to transfer α-glucosyl moieties from starch onto gallic acid. The synthesis process often involves extracting gallic acid from natural sources followed by enzymatic modification.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Studies indicate that compounds with glucosyl residues exhibit varying levels of antioxidant activity compared to their parent compounds. For instance, it was observed that glycosides generally have lower antioxidant activity than their aglycone counterparts .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | Moderate |

| EGCG | High |

| EGCG-G1 | Lower |

| EGCG-G2 | Intermediate |

Anticancer Properties

Research has demonstrated the potential anticancer effects of this compound. In vitro studies have shown its efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves modulation of cell signaling pathways related to apoptosis and cell proliferation .

Case Study: Anticancer Activity in Breast Cancer Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cell lines using the MTT assay. Results indicated a significant reduction in cell viability at higher concentrations of the compound, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests a therapeutic potential in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It interacts with reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

- Cell Signaling Modulation : It influences key signaling pathways involved in inflammation and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Similar compounds like gallic acid show increased bioavailability when delivered through colloidal systems, which may also apply to this compound.

Propriétés

Numéro CAS |

84274-52-2 |

|---|---|

Formule moléculaire |

C13H16O10 |

Poids moléculaire |

332.26 g/mol |

Nom IUPAC |

3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C13H16O10/c14-3-7-8(17)9(18)10(19)13(22-7)23-11-5(15)1-4(12(20)21)2-6(11)16/h1-2,7-10,13-19H,3H2,(H,20,21)/t7-,8-,9+,10-,13+/m1/s1 |

Clé InChI |

YPSNWSNUXIIKHO-YANYRWCTSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2O)O)O)CO |

SMILES isomérique |

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O |

melting_point |

233°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.